(S)-(+)-3-Methyl-1-pentanol

Description

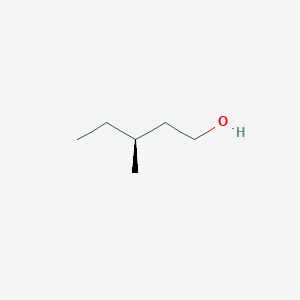

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTBVKIGCDZRPL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348844 | |

| Record name | (S)-(+)-3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42072-39-9 | |

| Record name | (S)-(+)-3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 3-methyl-, (S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Production

Chemical Synthesis Strategies

Classical synthesis provides pathways to racemic or non-stereospecific 3-methyl-1-pentanol (B47404) through established organic reactions. These methods are fundamental in industrial chemistry for producing the compound's structural framework.

Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from alkenes. To synthesize 3-methyl-1-pentanol, an appropriate branched alkene, such as 2-methyl-1-butene, is used as the starting material. This alkene undergoes hydroformylation by reacting with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on cobalt or rhodium.

The reaction introduces a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond. While this can result in a mixture of isomeric aldehydes, conditions can be optimized to favor the formation of 3-methylpentanal. The resulting aldehyde is then reduced to the target primary alcohol, 3-methyl-1-pentanol. This reduction is commonly achieved through catalytic hydrogenation or by using chemical reducing agents like sodium borohydride.

Table 1: Hydroformylation and Reduction Synthesis Overview

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Hydroformylation | 2-Methyl-1-butene, CO, H₂ | Rhodium or Cobalt complex | 3-Methylpentanal |

| 2. Reduction | 3-Methylpentanal | H₂/Catalyst (e.g., Ni, Pd) or NaBH₄ | 3-Methyl-1-pentanol |

Grignard reactions offer a versatile method for forming carbon-carbon bonds and synthesizing alcohols. There are multiple Grignard pathways to produce 3-methyl-1-pentanol. A common approach involves the reaction of an isobutyl Grignard reagent, such as isobutylmagnesium bromide, with formaldehyde. The nucleophilic isobutyl group attacks the electrophilic carbonyl carbon of formaldehyde, and subsequent acidic workup yields the primary alcohol, 3-methyl-1-pentanol.

An alternative Grignard route involves the reaction of ethylmagnesium bromide with 2-methyloxirane. The Grignard reagent opens the epoxide ring, leading to the formation of the target alcohol after hydrolysis.

Table 2: Grignard Reaction Pathways for 3-Methyl-1-pentanol

| Pathway | Grignard Reagent | Electrophile | Product |

|---|---|---|---|

| A | Isobutylmagnesium bromide | Formaldehyde | 3-Methyl-1-pentanol |

| B | Ethylmagnesium bromide | 2-Methyloxirane | 3-Methyl-1-pentanol |

The reduction of a ketone precursor is a standard method for producing secondary alcohols. As specified, the reduction of 3-methylpentan-2-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the carbonyl group into a hydroxyl group. However, this specific reaction yields 3-methyl-2-pentanol, a secondary alcohol, and not the primary alcohol 3-methyl-1-pentanol. study.combrainly.combrainly.com

For the synthesis of the primary alcohol 3-methyl-1-pentanol via reduction, the correct precursor would be the corresponding aldehyde, 3-methylpentanal. study.combrainly.combrainly.com The reduction of this aldehyde effectively yields 3-methyl-1-pentanol.

To produce specific enantiomers such as (S)-(+)-3-Methyl-1-pentanol, enantioselective methods are required. These techniques employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

A powerful method for the enantioselective synthesis of chiral alcohols is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction), a process developed by Nobel laureate Ei-ichi Negishi. wikipedia.org This reaction facilitates the chiral functionalization of unactivated terminal alkenes. wikipedia.orgacs.org

To synthesize this compound, 1-pentene can be used as the starting substrate. The reaction involves the addition of an organoaluminum reagent, specifically trimethylaluminum (AlMe₃), across the double bond of 1-pentene. This reaction is guided by a chiral zirconocene catalyst, such as (-)-bis[(1-neomenthyl)indenyl]zirconium dichloride [(-)-(NMI)₂ZrCl₂]. wikipedia.org The chiral catalyst directs the methyl group from the aluminum reagent to the C3 position of the pentene chain with a specific stereochemistry.

This carbometalation step produces a chiral organoaluminum intermediate. Subsequent oxidation of this intermediate, typically with molecular oxygen (O₂), replaces the aluminum with a hydroxyl group, yielding the target chiral alcohol, this compound. wikipedia.org The ZACA reaction is known for providing good yields and high enantiomeric excesses, often in the range of 70-95% before further purification. arkat-usa.org

Table 3: ZACA Reaction for this compound Synthesis

| Step | Reactants | Chiral Catalyst | Intermediate | Final Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1. Carboalumination | 1-Pentene, Trimethylaluminum | (-)-(NMI)₂ZrCl₂ | Chiral organoalane | - | - |

| 2. Oxidation | Chiral organoalane, O₂ | - | - | This compound | 70-95% |

Enantioselective Synthesis Techniques

Stereospecific Synthesis from Chiral Precursors (e.g., L-Isoleucine)

While the Ehrlich pathway directly converts L-isoleucine to (S)-(-)-2-methyl-1-butanol, the synthesis of this compound from chiral amino acid precursors is less direct and typically involves multi-step chemical transformations. The structural similarity between isoleucine and the target molecule, however, makes it a conceptual starting point for stereospecific synthesis. A general approach involves utilizing the inherent chirality of the amino acid to establish the stereocenter in the final product. This often requires protection of the amino and carboxyl groups, modification of the side chain, and subsequent conversion of the functional groups to achieve the desired alcohol.

Microbial Reduction for Chiral Alcohol Production

Microbial reduction represents a powerful green chemistry tool for the synthesis of chiral alcohols. This method utilizes whole microbial cells or isolated enzymes (like alcohol dehydrogenases) to catalyze the enantioselective reduction of a prochiral ketone precursor. For the production of this compound, this would involve the reduction of 3-methyl-1-pentanal or a related ketone. The success of this method hinges on identifying a microorganism or an enzyme that exhibits high substrate specificity and stereoselectivity for the target molecule, yielding the desired (S)-enantiomer with high enantiomeric excess (ee).

Role of Chiral Catalysts and Surfactants in Enantioselective Transformations

Enantioselective catalysis using chiral metal complexes or organocatalysts is a cornerstone of modern asymmetric synthesis . These catalysts create a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other . For instance, the asymmetric hydrogenation of an unsaturated precursor to 3-methyl-1-pentanol using a chiral transition metal catalyst (e.g., containing rhodium or ruthenium with chiral phosphine ligands) can produce the (S)-(+) enantiomer with high selectivity researchgate.net.

Chiral surfactants can also play a role in enantioselective synthesis. By forming micelles, they can create a chiral microenvironment that influences the stereochemical outcome of a reaction occurring within or at the surface of the micelle etsu.eduetsu.edu. For example, a chiral surfactant derived from an amino acid like leucinol could be used in the reduction of a ketone to influence the stereoselectivity of the resulting alcohol product etsu.edu.

Biosynthetic Pathways and Microbial Production

Biosynthetic production of alcohols in microorganisms offers a renewable alternative to chemical synthesis. While this compound is not a common natural metabolite, metabolic engineering enables its production in model organisms.

Ehrlich Pathway in Fermentative Microorganisms (e.g., Saccharomyces cerevisiae)

The Ehrlich pathway is a well-characterized metabolic route in yeast (Saccharomyces cerevisiae) and other microorganisms for the catabolism of amino acids into higher alcohols, also known as fusel alcohols nih.govyeastgenome.orgresearchgate.netsemanticscholar.org. This pathway involves two key steps: a transamination reaction to convert the amino acid into its corresponding α-keto acid, followed by a decarboxylation to an aldehyde and subsequent reduction to the alcohol nih.govresearchgate.net.

Specifically, this pathway converts:

Leucine (B10760876) to 3-methyl-1-butanol (isoamyl alcohol) nih.govresearchgate.net.

Isoleucine to 2-methyl-1-butanol ("active" amyl alcohol) nih.govresearchgate.net.

Valine to 2-methyl-1-propanol (isobutanol) nih.govnih.gov.

This compound is not a natural product of the Ehrlich pathway using standard proteinogenic amino acids as precursors. Its production requires the introduction of non-native pathways or the extension of existing ones through metabolic engineering researchgate.net.

Metabolic Engineering for Enhanced Production in Model Organisms (e.g., Escherichia coli, Corynebacterium glutamicum)

Metabolic engineering provides the tools to rewire the metabolism of industrial microorganisms like Escherichia coli and Corynebacterium glutamicum for the production of non-native chemicals, including specific branched-chain alcohols nih.govresearchgate.netmdpi.comprinceton.edu. The general strategy involves introducing heterologous enzymes to create a new biosynthetic pathway and optimizing the host's metabolism to direct carbon flux towards the desired product nih.govnih.gov.

For the production of 3-methyl-1-pentanol, engineered pathways often leverage the host's existing amino acid biosynthesis infrastructure. This typically involves expressing a broad-substrate-range 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH) to convert an intermediate 2-keto acid into the target alcohol nih.govproquest.com.

Conversion of Branched-Chain Amino Acid Precursors

The biosynthesis of 3-methyl-1-pentanol in engineered microbes is achieved by extending the natural pathways for branched-chain amino acid synthesis researchgate.net. Instead of starting from L-isoleucine, the pathway is engineered to perform a chain-elongation cycle on a precursor like 2-ketobutyrate (an intermediate in isoleucine biosynthesis) researchgate.net. By utilizing the enzymes of the leucine biosynthesis pathway (encoded by the leuABCD genes), which have a degree of substrate promiscuity, the 2-ketobutyrate can be elongated to form 2-keto-3-methylhexanoate. This novel keto acid can then be converted to 3-methyl-1-pentanol by the action of an introduced KDC and ADH researchgate.net.

Significant increases in production titers have been achieved through various metabolic engineering strategies, as detailed in the table below.

| Engineered Organism | Key Genetic Modifications | Precursor/Carbon Source | Titer Achieved | Reference |

| Escherichia coli | Overexpression of leuABCD (leucine biosynthesis), kivd (keto acid decarboxylase), adh (alcohol dehydrogenase); deletion of competing pathways. | Glucose | 0.79 g/L | nih.gov |

| Escherichia coli | Random mutagenesis and selection for L-leucine analogue resistance, followed by two-phase fermentation. | Glucose | 9.5 g/L (for 3-methyl-1-butanol) | nih.gov |

| Corynebacterium glutamicum | Expression of kivd (from Lactococcus lactis) and adh3 (from Zymomonas mobilis); inactivation of aceE (pyruvate dehydrogenase) and ldh (lactate dehydrogenase). | Not Specified | 0.497 g/L (for 3-methyl-1-butanol) | nih.gov |

| Corynebacterium glutamicum | Deletion of ilvE (branched-chain acid aminotransferase) in an engineered strain. | Not Specified | 0.697 g/L (for 3-methyl-1-butanol) | nih.gov |

Note: Data for 3-methyl-1-butanol is included to illustrate the potential of engineering related pathways in these host organisms.

Artificial Pathway Construction and Enzyme Engineering for Specificity

The production of this compound in microorganisms like E. coli is not a natural process and requires the construction of an artificial, non-natural metabolic pathway. This is achieved by extending the host's native branched-chain amino acid synthesis pathways.

The core of this metabolic engineering strategy involves introducing and overexpressing a set of specific genes, often organized into synthetic operons. In one successful approach, 14 genes were overexpressed to create the pathway. This engineered pathway redirects the metabolic flux from common central metabolites towards the synthesis of the target molecule.

A critical enzyme in this artificial pathway is 2-isopropylmalate synthase (encoded by the leuA gene), which catalyzes the first step of the extended pathway: the condensation of acetyl-CoA with 2-keto-3-methylvalerate. In its natural form, LeuA also competes with KIVD for this same substrate, which can lead to the formation of unwanted side products like 2-methyl-1-butanol.

To enhance specificity and direct the carbon flux preferentially towards this compound, protein engineering of LeuA was performed. Through rational protein design, researchers enlarged the substrate-binding pocket of the LeuA enzyme. This modification increased its activity toward 2-keto-3-methylvalerate, thereby channeling more of the precursor into the desired non-natural pathway and away from competing reactions. This single engineering step was shown to significantly boost the production of the target C6 alcohol. The combination of an engineered KIVD and the modified LeuA has been shown to be particularly effective.

Comparative Analysis of Production Yields and Efficiency (Microbial vs. Catalytic)

The production of this compound has been most extensively documented through microbial fermentation using metabolically engineered strains. The efficiency of these biosynthetic routes has shown significant improvement through progressive rounds of pathway optimization and enzyme engineering.

Microbial Production Yields

Initial attempts to produce this compound in a modified E. coli strain by overexpressing 14 genes from the constructed pathway yielded 6.5 mg/L from 20 g/L of glucose. A significant improvement was achieved through protein engineering. The introduction of a mutant version of the LeuA enzyme (a leucine-feedback insensitive G462D mutant) increased the production titer more than six-fold to 40.8 mg/L under similar conditions. Further combined engineering of both the KIVD and LeuA enzymes led to a substantially higher reported yield of 685.7 mg/L.

| Engineering Strategy | Host Organism | Carbon Source | Reported Titer (mg/L) |

|---|---|---|---|

| Overexpression of 14 genes in a synthetic pathway | E. coli | 20 g/L Glucose | 6.5 |

| Introduction of a feedback-insensitive LeuA mutant | E. coli | 20 g/L Glucose | 40.8 |

| Combined mutation of KivD and LeuA enzymes | E. coli | Not Specified | 685.7 |

Catalytic Production Methods

Chemical Reactivity and Derivative Synthesis

Reduction Reactions (e.g., to 3-methylpentane)

The conversion of an alcohol to its corresponding alkane, in this case, the reduction of (S)-(+)-3-Methyl-1-pentanol to 3-methylpentane, is a deoxygenation reaction. This process is not achieved in a single step with standard reducing agents. A common and effective laboratory method involves a two-step sequence.

First, the hydroxyl group (-OH), which is a poor leaving group, is converted into a better leaving group. This is often accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms a tosylate ester, specifically (S)-3-methylpentyl tosylate.

In the second step, the tosylate is reduced using a powerful hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate group (⁻OTs) in an Sₙ2 reaction to yield the final alkane product, 3-methylpentane.

| Step | Reactant | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | (S)-3-Methylpentyl tosylate |

| 2 | (S)-3-Methylpentyl tosylate | Lithium aluminum hydride (LiAlH₄) | 3-Methylpentane |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups, most commonly halogens, through nucleophilic substitution reactions. Because the hydroxide (B78521) ion (OH⁻) is a strong base and thus a poor leaving group, the hydroxyl must first be "activated" or converted into a group that departs more readily.

One method involves reaction with strong hydrogen halides (HBr or HCl). In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group. A halide ion (e.g., Br⁻) can then displace the water molecule. For a primary alcohol like this compound, this substitution proceeds via an Sₙ2 mechanism.

Alternatively, specific reagents can be used to convert the alcohol to an alkyl halide under milder conditions. Thionyl chloride (SOCl₂) is commonly used to synthesize alkyl chlorides, while phosphorus tribromide (PBr₃) is used for alkyl bromides. These reagents also convert the hydroxyl into a good leaving group in situ, allowing for substitution by the halide ion, again typically following an Sₙ2 pathway for primary alcohols.

Formation of Esters for Synthetic Applications

This compound readily undergoes esterification when reacted with a carboxylic acid. The most common method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and water is produced as a byproduct. To drive the reaction toward the ester product, water is often removed as it is formed.

This reaction is crucial for synthesizing a wide variety of esters used as flavoring agents, fragrances, and synthetic intermediates. For example, reacting this compound with acetic acid would yield (S)-3-methylpentyl acetate, an ester with potential applications in the flavor and fragrance industry, analogous to the well-known "banana oil" (isopentyl acetate) synthesized from the isomeric 3-methyl-1-butanol.

| Alcohol | Carboxylic Acid | Catalyst | Ester Product |

|---|---|---|---|

| This compound | Acetic Acid (CH₃COOH) | H₂SO₄ | (S)-3-Methylpentyl acetate |

| This compound | Propanoic Acid (CH₃CH₂COOH) | H₂SO₄ | (S)-3-Methylpentyl propanoate |

Synthesis of Novel Functionalized Derivatives (e.g., Allenic Amines, Methyl Phenyl Pentanol (B124592) Derivatives)

The synthesis of more complex derivatives from this compound can be envisioned, although direct conversions to some specialized functional groups are not always straightforward.

Allenic Amines: The synthesis of allenic amines from a saturated primary alcohol like this compound is not a standard or commonly documented transformation. The formation of an allene (B1206475) (a compound with two adjacent double bonds) typically requires specific precursors, such as propargylic alcohols, and is not readily achieved from a saturated alkyl chain.

Methyl Phenyl Pentanol Derivatives: While various methyl phenyl pentanol isomers exist, their synthesis often involves building the carbon skeleton from different starting materials rather than functionalizing 3-methyl-1-pentanol (B47404) itself. For instance, the synthesis of 3-methyl-5-phenyl-1-pentanol, a fragrance ingredient, is achieved through the hydrogenation of tetrahydro-4-methylene-5-phenylpyran. guidechem.com This precursor is itself made by the cyclocondensation of benzaldehyde (B42025) and 3-methyl-3-buten-1-ol. guidechem.com This route builds the molecule from smaller pieces rather than modifying the existing skeleton of 3-methyl-1-pentanol.

Biological Roles and Metabolic Significance

Natural Occurrence in Plants

(S)-(+)-3-Methyl-1-pentanol has been identified as a volatile organic compound in a variety of plant species, contributing to their characteristic aromas.

Capsicum frutescens : This compound is found in the Tabasco pepper, a cultivar of Capsicum frutescens.

Vitis vinifera : Studies have identified 3-methyl-1-pentanol (B47404) as a volatile compound in grape varieties such as 'Gewürztraminer', where it is considered important for differentiating between ripening stages. weinobst.at It has also been detected in 'Falanghina' grapes. researchgate.net

Mangifera species : 3-Methyl-1-pentanol is a naturally occurring fragrance ingredient in mango plants.

Artemisia species : While the volatile profiles of various Artemisia species like Artemisia annua and Artemisia alba have been studied, the specific presence of this compound in Artemisia capillaris is not extensively documented in the available research. nih.govresearchgate.net

| Plant Species | Common Name | Reference |

|---|---|---|

| Capsicum frutescens | Tabasco Pepper | - |

| Vitis vinifera | Grape ('Gewürztraminer', 'Falanghina') | weinobst.atresearchgate.net |

| Mangifera species | Mango | - |

Role as a Plant Metabolite

As a plant metabolite, this compound is involved in the complex mixture of volatile organic compounds that plants produce. These compounds play crucial roles in plant defense, communication, and reproduction. The metabolism of methanol (B129727) in plant cells, a related alcohol, has been shown to be assimilated into various cellular products through folate-mediated single-carbon metabolism. nih.gov While the specific metabolic functions of this compound are not fully elucidated, its presence in fruits and flowers suggests a role in attracting pollinators and seed dispersers through its aroma.

Involvement in Microbial Fermentation Processes

3-Methyl-1-pentanol is a well-known natural by-product of microbial fermentation, particularly in processes involving amino acid metabolism. nih.govresearchgate.net It is often found as one of the fusel alcohols, which are a group of higher alcohols produced by yeast during fermentation. nih.govresearchgate.net These compounds are significant contributors to the flavor and aroma profiles of fermented beverages like wine and beer. nih.gov The production of 3-methyl-1-butanol, a closely related isomer, is a known aspect of fungal and yeast fermentations. researchgate.net

Interactions with Enzymatic Systems (e.g., Alcohol Dehydrogenase Metabolism)

The metabolism of this compound in animals involves enzymatic systems, with alcohol dehydrogenase (ADH) playing a key role. nih.gov ADH is a major enzyme system responsible for the oxidation of alcohols. nih.gov Studies in rats have shown that the elimination of primary aliphatic alcohols, including 3-methyl-1-butanol, is substantially inhibited by 4-methylpyrazole, a known inhibitor of ADH. nih.gov This indicates that ADH is a primary enzyme in the metabolic pathway of these alcohols. nih.gov The process involves the oxidation of the alcohol to an aldehyde, which is then further oxidized. nih.gov

Metabolic Pathways in Non-Human Biological Systems

Metabolic engineering has enabled the production of 3-methyl-1-pentanol in bacteria such as Escherichia coli. nih.govcore.ac.ukmit.edu In these engineered strains, the biosynthesis of 3-methyl-1-pentanol utilizes the host's native amino acid biosynthetic pathways, specifically the leucine (B10760876) biosynthesis pathway. nih.govnih.gov The pathway is initiated from glucose and involves the conversion of 2-ketoisocaproate (KIC), a precursor in leucine biosynthesis, to 3-methyl-1-butanol. nih.govresearchgate.net This conversion is typically facilitated by the expression of a 2-ketoacid decarboxylase and an alcohol dehydrogenase. researchgate.net

| Enzyme | Function | Reference |

|---|---|---|

| 2-Ketoacid decarboxylase (KDC) | Decarboxylates 2-ketoisocaproate to 3-methylbutanal (B7770604) | researchgate.net |

| Alcohol dehydrogenase (ADH) | Reduces 3-methylbutanal to 3-methyl-1-butanol | researchgate.net |

The bacterium Aquincola tertiaricarbonis is known for its ability to degrade tertiary butyl compounds. nih.govdntb.gov.ua While the specific catabolic pathway for this compound in this organism is not fully detailed, studies on the degradation of related tertiary alcohols like tert-amyl alcohol (TAA) provide insights. The degradation of TAA in Aquincola tertiaricarbonis L108 involves the formation of volatile hydrocarbons as by-products. nih.govresearchgate.net This process is oxygen-dependent and is likely catalyzed by a putative tert-alkyl alcohol monooxygenase, MdpJ, which belongs to the Rieske nonheme mononuclear iron enzymes. nih.govresearchgate.net This suggests that the initial step in the degradation of such alcohols in this bacterium is an oxidation reaction.

Biological Function as a Volatile Organic Compound (VOC) in Specific Organisms (e.g., Korean native chicken breeds)

This compound has been identified as a significant Volatile Organic Compound (VOC) in certain organisms, notably in Korean native chicken (KNC) breeds. In this context, its primary biological function relates to its contribution to the unique flavor and aroma profile of the meat. nih.govresearchgate.net As a VOC, it is released from the meat and contributes to the sensory experience of consumers, playing a role in the differentiation of meat from various breeds.

The following interactive data table summarizes the findings on the aroma characteristics and role of this compound in Korean native chicken breeds.

| Attribute | Description | Source(s) |

| Compound | This compound | nih.govresearchgate.net |

| Organism | Korean Native Chicken (KNC) | nih.govresearchgate.net |

| Biological Role | Volatile Organic Compound (VOC), Flavor/Aroma Component | nih.govwikipedia.org |

| Aroma Profile | Cocoa, Cognac, Fruity, Fusel, Green | wikipedia.org |

| Significance | Potential marker for differentiating KNC from commercial broilers. | researchgate.net |

Modulation of Rumen Fermentation in Agricultural Contexts

Currently, there is a lack of specific scientific literature detailing the direct modulation of rumen fermentation by this compound. Ruminant digestion is a complex microbial process, and while various compounds, such as essential oils and their components (terpenoids, phenols), have been studied for their potential to alter rumen fermentation, decrease methane (B114726) production, and improve feed efficiency, the effects of specific C6 alcohols like 3-methyl-1-pentanol have not been a significant focus of research.

Potential Role in Plant-Insect Interactions

The role of this compound in plant-insect interactions is an emerging area of interest, with evidence suggesting its potential as a semiochemical—a chemical substance that carries a message for an organism. While direct research on this specific stereoisomer is limited, studies on structurally related compounds provide insights into its possible functions.

For instance, 3-pentanol, a related C5 alcohol, has been shown to trigger plant defense mechanisms. When applied to plants, it can prime their immune systems against bacterial pathogens. researchgate.net This suggests that plants may recognize certain volatile alcohols as signals of potential threat, activating their defense pathways.

Furthermore, the isomer 3-methyl-1-butanol (also known as isoamyl alcohol) has been identified as an attractant for several species of noctuid moths when used in combination with acetic acid in insect traps. usda.gov This indicates that insects can perceive and respond to these types of volatile compounds, which can influence their behavior, such as host location or aggregation.

Given these findings, it is plausible that this compound, as a naturally occurring plant volatile, could play a role in either attracting specific insects (pollinators or herbivores) or repelling them as part of a plant's defense strategy. However, further research is required to elucidate the specific interactions and the ecological significance of this compound in this context.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of (S)-(+)-3-Methyl-1-pentanol. This method offers excellent separation of volatile compounds and provides definitive identification based on mass spectra.

In analytical chemistry, this compound serves as a valuable internal standard for the quantification of other volatile organic compounds (VOCs). An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. The stability and distinct retention time of 3-Methyl-1-pentanol (B47404) make it well-suited for this purpose in GC-MS analyses. For instance, in the analysis of VOCs in olive oil, a related compound, 4-methyl-2-pentanol, is used as an internal standard to correct for variations in sample preparation and injection volume, ensuring accurate quantification of analytes like 3-methyl-1-butanol.

This compound is a significant flavor component in many fermented beverages and foods. As a fusel alcohol, it is a common metabolite produced by yeast, such as Saccharomyces cerevisiae, and contributes to the sensory profile of products like wine. nih.gov Its quantification in these matrices is essential for quality control and flavor profile characterization.

Research has identified 3-methyl-1-pentanol in various complex food matrices:

Wine: It is a known volatile compound in wines, contributing to their aroma profile. Studies comparing commercial Merlot and Cabernet Sauvignon wines have utilized GC-MS to identify and compare such volatile components. nist.gov

Watermelon Juice: The compound has been identified as a volatile component in watermelon juice. Analytical methods like solid-phase microextraction (SPME) and solvent-assisted flavor evaporation (SAFE) coupled with GC-MS are used to extract and analyze these compounds. researchgate.netfao.org

Fermented Beverages: It is recognized as a major flavor component in fermented drinks, often found alongside ethanol.

Headspace Solid-Phase Dynamic Extraction (HS-SPDE) is an advanced technique used for the enrichment of volatile and semi-volatile compounds from a sample's headspace before GC-MS analysis. nactem.ac.uk This method is particularly effective for trace determination of polar volatile organic compounds (PVOCs) in aqueous samples. nactem.ac.uksigmaaldrich.com

A study evaluating different SPDE needle coatings (WAX, 1701, PDMS, and PDMS/AC) for the analysis of alcohols and ethers found that the WAX and PDMS/AC phases provided the lowest method detection limits (MDLs). nactem.ac.uk For 3-methyl-1-pentanol, the WAX phase demonstrated an MDL of 0.02 µg/L, showcasing the high sensitivity of the HS-SPDE-GC/MS technique for this compound. nactem.ac.uk This dynamic extraction method involves purging the headspace with an inert gas, allowing volatile substances to be collected on an adsorbent, which offers high sample throughput and robustness. nactem.ac.ukshimadzu.com

Chromatographic Retention Index Studies

The retention index (RI) is a standardized measure used in chromatography to convert retention times into system-independent constants. glsciences.com It is a critical tool for the identification of compounds by comparing experimental values with literature data. The RI of this compound has been determined on various stationary phases.

The NIST Chemistry WebBook provides a collection of retention indices for 3-Methyl-1-pentanol on different types of capillary columns. nist.gov These values are crucial for qualitative analysis in GC. glsciences.com

Table 1: Selected Retention Indices for 3-Methyl-1-pentanol

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | BP-20 | 1557 | Pontes, Marques, et al., 2007 nist.gov |

| Capillary | OV-101 | 848 | Pecka, Engewald, et al., 1978 nist.gov |

This table is interactive and can be sorted by column.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods used for its characterization.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. The National Institute of Standards and Technology (NIST) has compiled reference mass spectra for this compound. nist.govnist.gov The mass spectrum is characterized by specific mass-to-charge (m/z) ratios and their relative intensities, which are used for identification in GC-MS analysis. nih.govnist.gov

Table 2: Characteristic Mass Spectrum Peaks for 3-Methyl-1-pentanol (EI)

| m/z | Relative Intensity (%) |

|---|---|

| 56.0 | 99.99 |

| 55.0 | 83.40 |

| 43.0 | 68.10 |

| 41.0 | 62.70 |

| 31.0 | 29.60 |

Source: PubChem, Spectra ID 101361 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming its structure. The chemical shifts in the ¹H NMR spectrum of 3-Methyl-1-pentanol correspond to the different chemical environments of the protons. nih.gov

Research Applications in Non Medicinal Industries

Flavor and Fragrance Industry Applications

The unique olfactory and gustatory characteristics of (S)-(+)-3-Methyl-1-pentanol are leveraged in the creation and enhancement of flavors and scents for a wide array of products.

Contribution to Olfactory Characteristics and Sensory Profiles

Table 1: Olfactory and Sensory Profile of 3-Methyl-1-pentanol (B47404)

| Attribute Type | Descriptor |

|---|---|

| Odor Profile | Green, Fruity, Fermented, Alcoholic, Oily, Ethereal, Winey, Pungent scent.vn |

| Organoleptic Notes | Chocolate, Green, Wine-like sigmaaldrich.com |

| Detailed Odor Description | Pungent, fusel, cognac, wine, cocoa, with green fruity undernotes thegoodscentscompany.com |

| Flavor Profile (at 30 ppm) | Whiskey, green, apple, with an alcoholic nuance thegoodscentscompany.com |

Formulation in Consumer and Industrial Products (e.g., Shampoos, Cosmetics, Detergents)

The application of 3-Methyl-1-pentanol extends to a variety of scented consumer and industrial products. It is utilized as a fragrance ingredient in cosmetics, shampoos, and toilet soaps. sigmaaldrich.com Beyond personal care, its aromatic properties are also employed in non-cosmetic products, including household cleaners and detergents, to impart a pleasant scent. sigmaaldrich.com Its use in these formulations is governed by guidelines from organizations like the International Fragrance Association (IFRA). sigmaaldrich.com

Agricultural Research Applications

In the agricultural sector, research has begun to explore the potential effects of related volatile organic compounds (VOCs) on plant growth and physiology. While studies specifically on the (S)-(+)-enantiomer are limited, research on closely related isomers provides insight into its potential applications and environmental impact.

Investigation as a Biofertilizer or Plant Growth Promoter

Research into volatile organic compounds produced by plant growth-promoting bacteria has identified isoamyl alcohol (3-methyl-1-butanol) as a significant component. nefu.edu.cn Studies have investigated the effect of 3-methyl-1-butanol on the seed germination and growth of important crops like maize and wheat. nefu.edu.cn Findings indicate that this compound can have a promotional effect on growth at specific concentrations. For example, at concentrations of 1 and 10 mg·L⁻¹, 3-methyl-1-butanol was shown to increase the vigor index of both maize and wheat seeds. nefu.edu.cn These lower concentrations led to an increase in superoxide (B77818) dismutase (SOD) activity and chlorophyll (B73375) content in the germs, suggesting a positive influence on the plants' antioxidant defense systems and photosynthetic capability. nefu.edu.cn This suggests a potential, though not yet fully explored, role for such compounds in agricultural applications to enhance crop development.

Table 2: Effects of 3-Methyl-1-butanol on Maize and Wheat Seedlings

| Concentration | Observed Effect on Maize and Wheat | Physiological Impact |

|---|---|---|

| 1 mg·L⁻¹ | Increased vigor index nefu.edu.cn | Decreased soluble sugar and protein; Increased SOD activity and chlorophyll content nefu.edu.cn |

| 10 mg·L⁻¹ | Increased vigor index nefu.edu.cn | Data suggests growth promotion nefu.edu.cn |

| 100 mg·L⁻¹ | Not specified for growth promotion | Not specified for growth promotion nefu.edu.cn |

Environmental Impact Studies on Plant Physiology (e.g., rice seedlings)

The environmental presence of microbial volatile organic compounds, including pentanol (B124592) isomers, has prompted studies into their physiological effects on plants. Research using rice (Oryza sativa L.) as a bioindicator has examined the impact of airborne exposure to 2-Methyl-1-butanol (2MB) and 3-Methyl-1-butanol (3MB). researchgate.net The study revealed that 3MB, in particular, can have cytotoxic effects, leading to a notable decrease in germination percentage, as well as shoot and root elongation. researchgate.net Exposure to these pentanol isomers was found to increase the production of reactive oxygen species (ROS), indicating induced cytotoxicity. researchgate.net In response, the rice seedlings activated enzymatic antioxidant scavenging systems, with a more significant increase in peroxidase (POD) and catalase (CAT) activity observed in the presence of 3MB, highlighting the plant's stress response to the compound. researchgate.net

Environmental Fate and Degradation Studies

Environmental Persistence and Degradability Research

The persistence of (S)-(+)-3-Methyl-1-pentanol in the environment is largely dictated by its susceptibility to biodegradation. While specific studies on the (S)-(+)- stereoisomer are limited, the biodegradability of branched-chain alcohols has been a subject of research. Generally, primary alcohols are susceptible to microbial degradation. However, the presence of branching in the carbon chain, as seen in 3-methyl-1-pentanol (B47404), can influence the rate and extent of this process. Increased branching can sometimes lead to greater resistance to microbial attack compared to their straight-chain counterparts.

For instance, studies on related compounds like 3-methyl-1-butanol indicate that it can be utilized by microorganisms. scbt.com It is anticipated that this compound would also be biodegradable, serving as a carbon source for various environmental microbes. The degradation process would likely involve oxidation of the primary alcohol group. However, without specific experimental data from standardized tests (e.g., OECD 301), the precise rate and half-life in different environmental matrices remain undetermined. It is known that the biodegradability of a substance can be influenced by factors such as the microbial population present, temperature, and nutrient availability. ifremer.frresearchgate.net

Bioaccumulative Potential Assessment

The bioaccumulative potential of a chemical is its tendency to accumulate in living organisms. This is often estimated using the octanol-water partition coefficient (log K_ow_ or logP), which measures a chemical's lipophilicity. A higher logP value generally indicates a greater potential for bioaccumulation. sfu.ca The estimated logP (o/w) for this compound is 1.702, with an XlogP3-AA value of 1.8. thegoodscentscompany.com

These relatively low logP values suggest that this compound has a low potential for bioaccumulation in aquatic organisms. wikipedia.org Chemicals with a log K_ow_ below 3 are generally considered to have a low bioaccumulation potential. sfu.ca The bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water, can be estimated from the log K_ow_. Based on the logP value of this compound, the BCF is expected to be low. For regulatory purposes, substances with a BCF value of less than 1000 are often considered not to be bioaccumulative. wikipedia.org

| Parameter | Value | Interpretation |

|---|---|---|

| logP (o/w) | 1.702 (estimated) | Low lipophilicity |

| XlogP3-AA | 1.8 (estimated) thegoodscentscompany.com | Low lipophilicity |

| Predicted Bioconcentration Factor (BCF) | Low | Low potential for bioaccumulation in aquatic organisms |

Mobility in Environmental Systems (e.g., Soil, Water)

The mobility of this compound in the environment is influenced by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil and sediment. The water solubility of 3-methyl-1-pentanol is reported to be 11,950 mg/L at 25°C, indicating it is moderately soluble in water. thegoodscentscompany.com This moderate solubility suggests that it has the potential to be mobile in aqueous environments.

| Parameter | Value | Implication for Environmental Mobility |

|---|---|---|

| Water Solubility | 11,950 mg/L at 25°C (estimated) thegoodscentscompany.com | Potential for mobility in aquatic systems |

| logP (o/w) | 1.702 (estimated) | Suggests low adsorption to soil and sediment |

| Predicted Soil Adsorption Coefficient (K_oc_) | Low | High mobility in soil with potential for leaching to groundwater |

Volatilization Studies and Environmental Mobility as VOC

This compound is classified as a volatile organic compound (VOC). nih.gov Its volatility is indicated by its vapor pressure, which is estimated to be 1.264 mmHg at 25°C. thegoodscentscompany.com This property suggests that the compound can readily volatilize from soil and water surfaces into the atmosphere.

The tendency of a chemical to partition between water and air is described by its Henry's Law constant. While a specific value for this compound is not available, data for the closely related compound 3-methyl-1-butanol nitrate (B79036) is 4.5 x 10¹ Pa·m³/mol. For alcohols in general, volatilization can be a significant environmental fate process. methanol.org Once in the atmosphere, as a VOC, this compound can participate in photochemical reactions.

| Parameter | Value | Significance |

|---|---|---|

| Vapor Pressure | 1.264 mmHg at 25°C (estimated) thegoodscentscompany.com | Indicates a tendency to volatilize |

| Classification | Volatile Organic Compound (VOC) nih.gov | Can contribute to atmospheric photochemical reactions |

Future Research Directions and Emerging Applications

Exploration of Novel Enantioselective Synthetic Routes

The efficient production of single-enantiomer compounds is a critical goal in modern chemistry, particularly for biologically active molecules where stereochemistry dictates function. Future research on (S)-(+)-3-Methyl-1-pentanol is focused on developing more efficient and scalable enantioselective synthetic routes beyond classical resolution.

Asymmetric Catalysis: A primary avenue of exploration is the use of chiral catalysts to produce this compound directly from achiral precursors. Research into asymmetric hydrogenation or transfer hydrogenation of corresponding unsaturated aldehydes or ketones using chiral transition metal complexes (e.g., Ruthenium, Iridium, or Rhodium-based catalysts) presents a promising strategy. These methods can offer high enantiomeric excess (ee) and yield, minimizing waste by avoiding the separation of unwanted enantiomers.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps offers a powerful approach. Biocatalysis, utilizing enzymes like alcohol dehydrogenases (ADHs), can provide exceptional stereoselectivity under mild conditions. rsc.org A potential future route involves the enzymatic reduction of a ketone precursor, where an ADH selectively produces the (S)-enantiomer. rsc.org Research is focused on discovering or engineering novel ADHs with high tolerance for organic solvents and specific substrate affinity, making the process more viable for industrial-scale synthesis. rsc.orgnih.gov

Chiral Pool Synthesis: Another direction involves utilizing readily available, inexpensive chiral starting materials from nature. While less direct, this method involves designing a synthetic pathway that transfers the existing chirality of a starting molecule to the final product, this compound, through a series of stereocontrolled reactions.

Advanced Metabolic Engineering for Sustainable Production

Metabolic engineering offers a sustainable alternative to traditional chemical synthesis by programming microorganisms to produce desired chemicals from renewable feedstocks like glucose. researchgate.net Significant future research is aimed at developing microbial cell factories, primarily Escherichia coli and Saccharomyces cerevisiae, for the high-yield production of this compound.

The core strategy involves redirecting the host's natural amino acid biosynthetic pathways. researchgate.net Specifically, the L-isoleucine pathway can be engineered to overproduce the precursor 2-keto-3-methylvalerate. This intermediate can then be converted to this compound through the action of two key enzymes: a 2-ketoacid decarboxylase (KDC) and an alcohol dehydrogenase (ADH). researchgate.net

Key research directions to optimize this process include:

Pathway Engineering: Overexpressing genes for rate-limiting enzymes and removing feedback inhibition mechanisms to increase the metabolic flux toward the desired product. researchgate.netresearchgate.net

Enzyme Selection and Engineering: Identifying or creating novel KDC and ADH enzymes with high specificity for the substrates involved in the this compound pathway.

Host Strain Optimization: Using systems biology and genetic tools like CRISPR to make genome-scale modifications that eliminate competing metabolic pathways, thereby increasing the yield and purity of the final product. nih.gov

Process Engineering: Developing advanced fermentation techniques, such as two-phase fermentation, to mitigate product toxicity to the microbial host and improve final titers. nih.gov

| Research Area | Organism | Key Strategy | Target Compound Group |

| Metabolic Engineering | Escherichia coli | Redirecting amino acid biosynthetic pathways. researchgate.net | Branched-Chain Alcohols |

| Metabolic Engineering | Saccharomyces cerevisiae | Overexpression of key enzymes (KDC, ADH). researchgate.net | Pentanol (B124592) Isomers |

| Process Engineering | Escherichia coli | Two-phase fermentation to reduce product toxicity. nih.gov | Higher Alcohols |

Discovery of New Biological Functions and Pathways

This compound is known as a plant metabolite and a volatile organic compound found in various fruits and fermented beverages. nih.govnih.gov However, a deep understanding of its specific biological roles and the pathways governing its production and degradation remains largely unexplored, presenting a significant opportunity for future research.

A critical area of investigation is the stereospecific bioactivity of its enantiomers. It is well established that enantiomers of a chiral compound can have vastly different biological effects. mdpi.com Future studies will likely focus on:

Pharmacological and Toxicological Screening: Investigating whether this compound or its (R)-enantiomer possesses unique pharmacological properties or toxicological profiles. The difference in biological activity between enantiomers is a cornerstone of modern drug development. nih.gov

Plant and Microbial Signaling: Elucidating its role as a signaling molecule in plant-pathogen or plant-insect interactions. As a volatile compound, it may act as an attractant or repellent, a function that could be highly dependent on its specific stereochemistry.

Human Microbiome Metabolism: Exploring its presence and function within the human gut microbiome. Its detection in human feces suggests it is a metabolite produced by gut bacteria, and its role in host-microbe interactions is an emerging field of interest.

Development of Specialized Analytical Techniques

The advancement of research into this compound is intrinsically linked to the development of robust and sensitive analytical methods capable of separating and quantifying its enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required.

Future research in this area will concentrate on optimizing chiral chromatography methods:

Chiral Gas Chromatography (GC): This is the most promising technique for analyzing volatile compounds like 3-methyl-1-pentanol (B47404). gcms.cz Research will focus on developing and refining chiral stationary phases (CSPs), particularly those based on derivatized cyclodextrins (e.g., β-cyclodextrin), to achieve baseline separation of the (S)-(+) and (R)-(-) enantiomers. gcms.cznih.gov The goal is to create methods with high resolution and reproducibility for accurate quantification in complex matrices like food, biological samples, or environmental extracts. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): While less common for such a volatile alcohol, HPLC using chiral columns could be developed for non-volatile derivatives of the compound. This involves creating diastereomers with a chiral derivatizing agent, which can then be separated on a standard achiral column. nih.gov

Chiral Sensors and Advanced Mass Spectrometry: Emerging research includes the development of chiral sensors and specialized mass spectrometry techniques that can rapidly distinguish between enantiomers without prior chromatographic separation, offering potential for high-throughput analysis. frontiersin.org

| Technique | Principle | Key Component | Application |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. gcms.cz | Derivatized Cyclodextrin Column | Enantiomeric separation of volatile compounds. nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of diastereomeric derivatives. nih.gov | Chiral Derivatizing Agent | Analysis of less volatile chiral compounds. |

| Chiral Sensors | Enantioselective recognition. | Chiral Selector Molecule | Rapid, separation-free chiral discrimination. |

Expansion of Industrial and Agricultural Research Applications

While currently used in flavors and fragrances for its whiskey, cocoa, and earthy notes, future research is poised to expand the applications of this compound into new industrial and agricultural domains. thegoodscentscompany.com

Fine Chemical Synthesis: The demand for enantiomerically pure chiral building blocks in the pharmaceutical and fine chemical industries is a significant growth driver. This compound can serve as a valuable chiral intermediate for the synthesis of more complex molecules, where the introduction of a specific stereocenter is a critical step.

Agrochemicals: The principle of chirality is crucial in agriculture, as the biological activity of many pesticides and pheromones is enantiomer-specific. musechem.com Future research could explore the potential of this compound or its derivatives as:

Pheromones or Kairomones: Its role as a natural plant volatile suggests it could be investigated as a component of insect attractants for pest monitoring or mating disruption programs.

Biopesticides: Exploring any potential herbicidal, fungicidal, or insecticidal properties that may be unique to the (S)-enantiomer.

Advanced Biofuels: Higher-chain alcohols like the isomers of pentanol are considered potential next-generation biofuels due to their higher energy density compared to ethanol. researchgate.netnih.gov While current production levels are low, continued advances in metabolic engineering could one day make microbial production of specific pentanol isomers, including 3-methyl-1-pentanol, economically viable for fuel applications. nih.gov

Conclusion

Summary of Key Research Findings

(S)-(+)-3-Methyl-1-pentanol is a chiral alcohol with well-defined physical properties and a notable natural presence in various plants and microorganisms. Significant research has led to the development of an engineered biosynthetic pathway in E. coli, showcasing a novel method for producing non-natural chiral molecules. Its primary established application is within the flavor and fragrance industry, where its unique organoleptic profile is highly valued. While its potential as a chiral building block in organic synthesis and as an insect semiochemical is plausible based on its structure, these roles are not yet well-supported by specific, published research.

Implications for Fundamental Chemical and Biological Sciences

The successful biosynthesis of this compound has profound implications for synthetic biology and metabolic engineering. It demonstrates that the natural metabolic networks of organisms can be rationally expanded to create abiotic compounds, blurring the line between natural and synthetic chemistry. This opens the door to microbial production of a vast array of tailored chemicals that are currently only accessible through complex chemical synthesis.

Outlook for Applied Research and Industrial Innovation

The future of this compound lies in leveraging its chirality and biological origin. Further development of the biosynthetic process could lead to its sustainable, large-scale production for use as a specialty chemical or potentially as a next-generation biofuel, given that branched-chain alcohols have superior fuel properties compared to ethanol. A key area for future applied research will be to explore and confirm its utility as a semiochemical for pest management and as a chiral precursor for the synthesis of high-value products like pharmaceuticals, thereby expanding its industrial relevance beyond its current use in flavors and fragrances.

Table of Chemical Compounds

Q & A

Basic Questions

Q. What are the key physicochemical properties of (S)-(+)-3-Methyl-1-pentanol, and how do they influence experimental handling?

- Answer : The compound (CAS: 42072-39-9) is a chiral alcohol with a molecular formula of C₆H₁₄O. Its stereochemistry (S-configuration) is critical for interactions in chiral environments. Key properties include boiling point (~115–119°C, similar to structural analogs), density (~0.81–0.82 g/cm³), and flammability (flash point ~38°C), requiring careful storage and handling under inert conditions . Volatility necessitates sealed systems for reactions or analyses to prevent evaporation losses.

Q. What are the established synthetic routes for this compound in academic research?

- Answer : Two primary methods are reported:

- Microbial biosynthesis : Engineered E. coli strains expressing keto-acid pathways can produce enantiomerically pure this compound via branched-chain alcohol dehydrogenase activity. Yield optimization involves tuning promoter strength and carbon flux .

- Chemical synthesis : Asymmetric reduction of 3-methyl-1-pentanone using chiral catalysts (e.g., BINAP-Ru complexes) achieves high enantiomeric excess (ee). Purification via fractional distillation or chiral chromatography ensures stereochemical purity .

Q. How is this compound quantified in analytical chemistry, and what methodological pitfalls exist?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with 3-Methyl-1-pentanol as an internal standard is widely used. Key steps:

- Calibration curves (R² ≥ 0.95) across five concentrations.

- Single-ion monitoring (SIM) at characteristic m/z values to avoid matrix interference.

- Validation via retention time matching with pure standards and NIST library spectra .

- Pitfalls : Co-elution with structurally similar alcohols (e.g., 2-methyl isomers) may skew results. Use polar capillary columns (e.g., DB-WAX) to improve resolution.

Advanced Research Questions

Q. How can microbial biosynthesis of this compound be optimized to address yield-controllability trade-offs?

- Answer : Metabolic engineering strategies include:

- Pathway modularity : Decoupling precursor (α-keto acids) synthesis from alcohol dehydrogenase expression to balance growth and production phases.

- Dynamic regulation : Quorum sensing-based promoters to delay alcohol production until high cell density is achieved, reducing toxicity.

- Co-factor engineering : Overexpression of NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase) to enhance reductase activity .

- Data-driven optimization : Multi-omics (transcriptomics/fluxomics) identifies bottleneck enzymes for targeted knockout/overexpression.

Q. How to resolve contradictions in reported volatility and stability data for this compound across studies?

- Answer : Discrepancies often arise from:

- Analytical conditions : Differences in GC inlet temperature (e.g., 230°C vs. 250°C) or carrier gas flow rates affecting observed volatility. Standardize protocols using ASTM methods .

- Stereochemical purity : Low ee in samples (due to racemization during synthesis) alters physicochemical behavior. Validate ee via chiral GC or polarimetry .

- Matrix effects : In natural product studies (e.g., blueberry honey), co-eluting volatiles (e.g., terpenes) may artifactually inflate stability metrics. Use multidimensional GC (GC×GC) for separation .

Q. What role does the stereochemistry of this compound play in its interactions with chiral catalysts or enzymes?

- Answer : The S-configuration enables selective binding in chiral environments:

- Enzymatic systems : Alcohol dehydrogenases exhibit stereospecificity, with (S)-isomers often showing higher reaction rates (e.g., in ketone reductions). Molecular docking simulations predict hydrogen-bonding interactions between the hydroxyl group and catalytic residues .

- Catalytic applications : As a ligand in asymmetric catalysis, this compound can induce enantioselectivity in C–C bond-forming reactions (e.g., Mukaiyama aldol). Comparative studies with R-isomers reveal divergent transition-state stabilization .

Data Contradiction Analysis Framework

For conflicting data (e.g., bioactivity, stability):

Replicate experiments under standardized conditions (solvent, temperature, instrumentation).

Validate compound purity via NMR, HRMS, and chiral chromatography.

Cross-reference with orthogonal methods (e.g., LC-MS vs. GC-MS for volatility assays).

Contextualize findings : Natural occurrence (e.g., in blueberry honey) vs. synthetic samples may have distinct impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.